

Tebideutorexant: A Technical Whitepaper on its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Tebideutorexant*

Cat. No.: *B10832554*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant, also known as JNJ-61393215, is a novel, orally active small molecule under investigation for the treatment of major depressive disorder and anxiety disorders. Developed by Janssen Pharmaceuticals, it functions as a selective antagonist of the orexin-1 receptor (OX1R). The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and stress responses. Overactivity of the orexin system, particularly through the OX1R, has been implicated in the pathophysiology of anxiety and panic disorders. By selectively targeting and blocking the OX1R, **Tebideutorexant** represents a promising therapeutic approach with a distinct mechanism of action from currently available treatments. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **Tebideutorexant**.

Chemical Structure and Identifiers

Tebideutorexant possesses a complex chemical structure featuring a deuterated 2-azabicyclo[2.2.1]heptane core. The systematic IUPAC name for **Tebideutorexant** is {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone.^[1]

Identifier	Value
IUPAC Name	{(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl]-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone[1]
SMILES	[2H]C1([2H])[C@H]2C--INVALID-LINK----INVALID-LINK--N1C(=O)c1cccc(F)c1-c1ncccn1[1]
CAS Number	1637681-55-0[1]
Molecular Formula	C ₂₃ H ₁₆ D ₂ F ₄ N ₄ O ₂ [1]
Molar Mass	460.428 g·mol ⁻¹ [1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Tebideutorexant**, such as its octanol-water partition coefficient (logP), acid dissociation constant (pKa), and aqueous solubility, are not publicly available at this time, which is common for investigational compounds. However, based on its chemical structure, which contains both lipophilic (trifluoromethylphenyl, fluorophenyl) and polar (pyrimidine, amide, ether) moieties, it is expected to have moderate lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacological Properties

Tebideutorexant is a selective and high-affinity antagonist of the orexin-1 receptor (OX1R).[2] Its mechanism of action involves competitively blocking the binding of the endogenous neuropeptides orexin-A and orexin-B to the OX1R, thereby attenuating the downstream signaling cascade.

Binding Affinity

Preclinical in vitro studies have quantified the binding affinity of **Tebideutorexant** for human and rat orexin receptors.

Receptor	pKi (mean ± SEM)	pKB (mean ± SEM)	Selectivity (OX1R vs. OX2R)
Human OX1R	8.17 ± 0.09[2]	7.76 ± 0.05[2]	~112-fold
Human OX2R	6.12[2]	-	
Rat OX1R	8.13 ± 0.09[2]	7.72 ± 0.12[2]	

pKi represents the negative logarithm of the inhibition constant, and pKB represents the negative logarithm of the functional equilibrium dissociation constant. A higher value indicates greater binding affinity.

Pharmacokinetics

A Phase 1 single ascending dose study in healthy male volunteers provided key pharmacokinetic parameters for **Tebideutorexant**.

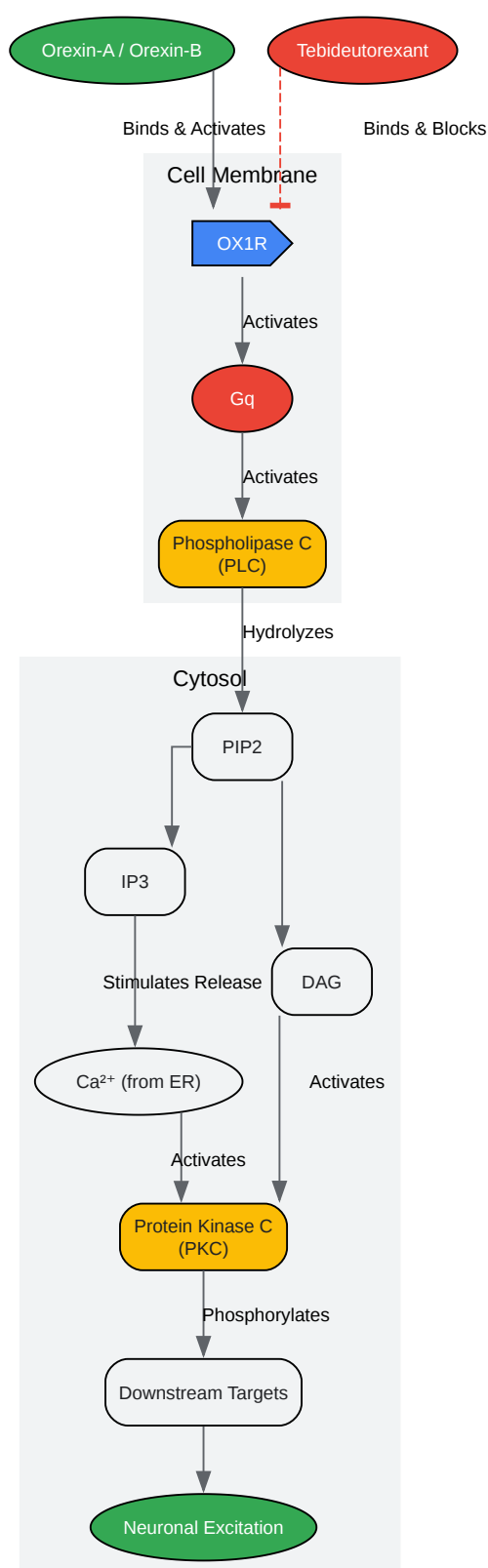
Dose	Tmax (h)	Cmax (ng/mL)	Half-life (h)
1 mg	1.0 - 2.25[3][4]	1.4[3][4]	13.6 - 24.6[1][3][4]
90 mg	1.0 - 2.25[3][4]	136.8[3][4]	13.6 - 24.6[1][3][4]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration.

Mechanism of Action and Signaling Pathway

The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq protein. Upon binding of orexin-A or orexin-B, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to neuronal excitation.

Tebideutorexant, as a selective OX1R antagonist, competitively inhibits the initial step of this cascade, preventing orexin-induced activation of the Gq-PLC-IP3/DAG pathway and the subsequent rise in intracellular calcium and neuronal activation.



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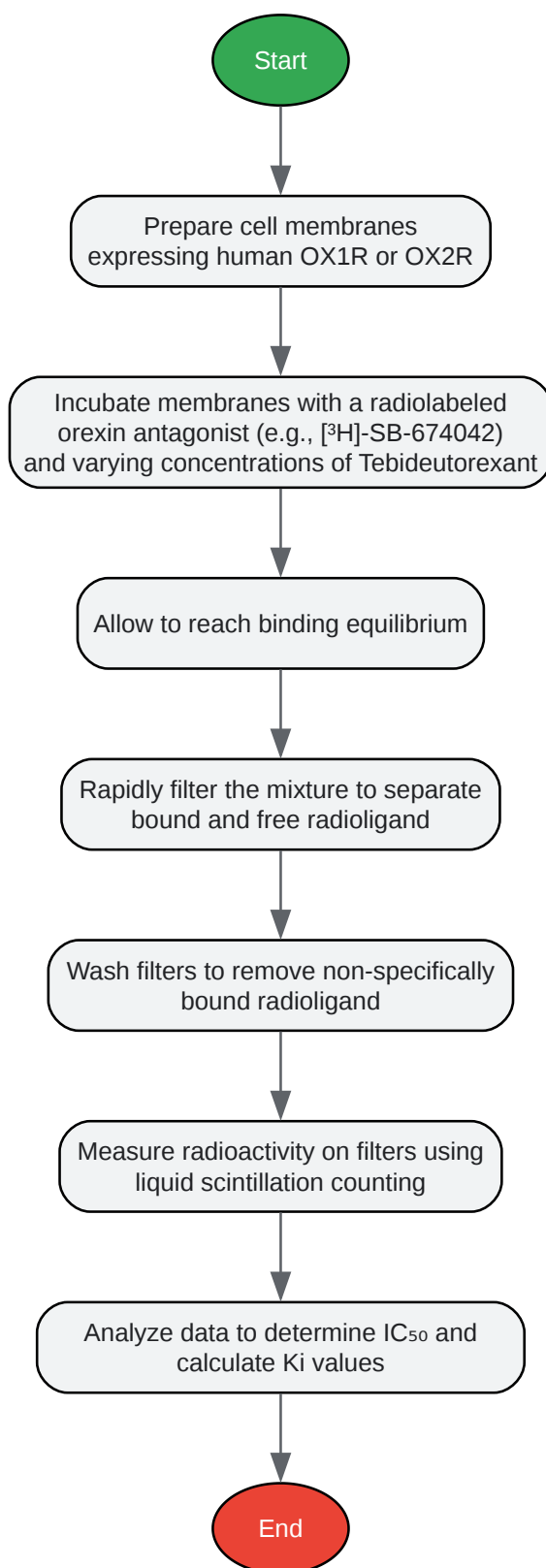
Figure 1: Orexin-1 Receptor Signaling Pathway and Antagonism by **Tebideutorexant**.

Experimental Protocols

Detailed, proprietary experimental protocols for **Tebideutorexant** are not publicly available. The following are representative methodologies for key experiments based on standard practices in the field for characterizing selective orexin receptor antagonists.

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

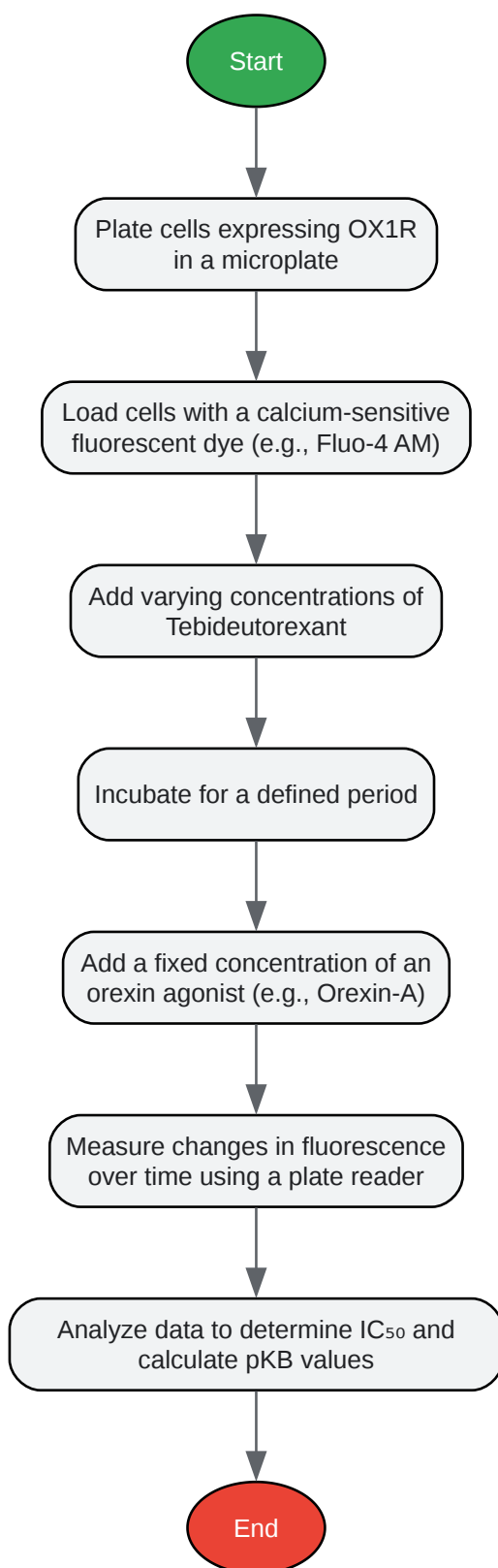


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Figure 2: General Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay (Representative Protocol)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.



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Figure 3: General Workflow for a Calcium Mobilization Assay.

Clinical Development

Tebideutorexant has been evaluated in a Phase 2a, double-blind, placebo-controlled clinical trial as an adjunctive treatment for adults with major depressive disorder with anxious distress. The primary endpoint of this study was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. While the study did not meet its primary endpoint, the safety and tolerability profile of **Tebideutorexant** was consistent with previous findings.[3]

Conclusion

Tebideutorexant is a potent and selective orexin-1 receptor antagonist with a well-defined chemical structure and mechanism of action. Its ability to selectively block the OX1R signaling pathway provides a targeted approach to modulating the orexin system, which is implicated in stress and arousal. While further clinical investigation is needed to fully elucidate its therapeutic potential, the data gathered to date provide a strong foundation for its continued development. This technical guide summarizes the current public knowledge of **Tebideutorexant**, offering a valuable resource for researchers and clinicians in the field of neuroscience and drug development.

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